molecular formula C15H18ClNO2 B14013343 4-(1-Amino-2-phenylethyl)-2-methoxyphenol;hydrochloride CAS No. 7467-08-5

4-(1-Amino-2-phenylethyl)-2-methoxyphenol;hydrochloride

Cat. No.: B14013343
CAS No.: 7467-08-5
M. Wt: 279.76 g/mol
InChI Key: YNMQSQABIXNWEW-UHFFFAOYSA-N
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Description

4-(1-Amino-2-phenylethyl)-2-methoxyphenol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of an amino group attached to a phenylethyl structure, which is further substituted with a methoxy group and a phenol group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-phenylethyl)-2-methoxyphenol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and phenylethylamine.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the synthesized compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-phenylethyl)-2-methoxyphenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1-Amino-2-phenylethyl)-2-methoxyphenol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on various physiological systems.

    Industry: The compound is used in the development of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-phenylethyl)-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A primary amine with a similar phenylethyl structure.

    Phenylethanolamine: A related compound with a hydroxyl group on the ethyl chain.

    Methoxyphenols: Compounds with a methoxy group and a phenol group, similar to the structure of 4-(1-Amino-2-phenylethyl)-2-methoxyphenol;hydrochloride.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

7467-08-5

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

4-(1-amino-2-phenylethyl)-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-18-15-10-12(7-8-14(15)17)13(16)9-11-5-3-2-4-6-11;/h2-8,10,13,17H,9,16H2,1H3;1H

InChI Key

YNMQSQABIXNWEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CC2=CC=CC=C2)N)O.Cl

Origin of Product

United States

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